molecular formula C8H6O3S B14740947 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid CAS No. 6052-54-6

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid

Cat. No.: B14740947
CAS No.: 6052-54-6
M. Wt: 182.20 g/mol
InChI Key: NAYMUXHDTVARLD-UHFFFAOYSA-N
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Description

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid is a heterocyclic organic compound characterized by a conjugated enone system (C=O and C=C bonds) and a thiophene ring at the 4-position. The molecular backbone consists of a but-3-enoic acid chain with a ketone group at C2, which confers unique electronic properties and reactivity.

Properties

CAS No.

6052-54-6

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

2-oxo-4-thiophen-2-ylbut-3-enoic acid

InChI

InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)

InChI Key

NAYMUXHDTVARLD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid typically involves the condensation of thiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Ethyl 4-Oxo-4-(thiophen-2-yl)butanoate

Molecular Formula : C10H12O3S
Structural Features :

  • Thiophen-2-yl group at C3.
  • Butanoate ester (lacks the C2-C3 double bond present in the target compound). Key Differences:
  • The absence of the α,β-unsaturated ketone (enone) reduces conjugation, affecting UV absorption and reactivity in Michael addition reactions.

(2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic Acid

Molecular Formula : C12H12N2O5S
Structural Features :

  • Thiophene ring substituted with ethyl and methoxycarbonyl groups.
  • Amino linker between the thiophene and enone system. Key Differences:
  • The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes).

2-Oxo-4-(3-furanyl)but-3-enoic Acid

Molecular Formula : C8H6O4
Structural Features :

  • Furanyl ring (oxygen-containing heterocycle) replaces thiophene.
    Key Differences :
  • Furanyl’s lower aromaticity and electronegativity compared to thiophene reduce electron delocalization, affecting redox properties.
  • Oxygen’s lone pairs may engage in different hydrogen-bonding interactions, influencing solubility and crystallinity .

2-(5-Bromothiophen-2-yl)propanoic Acid

Molecular Formula : C7H7BrO2S
Structural Features :

  • Bromine substituent on the thiophene ring.
  • Propanoic acid chain (shorter than the target compound’s butenoic acid). Key Differences:
  • Bromine enhances electrophilic substitution reactivity on the thiophene ring.
  • Shorter chain length reduces steric effects but limits conjugation with the carboxylic acid group .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications References
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid C8H6O3S Thiophene, enone, carboxylic acid High reactivity in conjugation-based reactions
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate C10H12O3S Thiophene, ester, saturated chain Enhanced lipophilicity for drug delivery
(2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid C12H12N2O5S Substituted thiophene, amino linker Enzyme inhibition via H-bonding
2-Oxo-4-(3-furanyl)but-3-enoic acid C8H6O4 Furanyl ring, enone system Tunable optoelectronic properties
2-(5-Bromothiophen-2-yl)propanoic acid C7H7BrO2S Brominated thiophene, propanoic acid Electrophilic reactivity in synthesis

Key Research Findings

  • Reactivity: The enone system in this compound facilitates Michael additions and Diels-Alder reactions, critical for synthesizing heterocyclic pharmaceuticals .
  • Biological Activity: Thiophene derivatives exhibit antioxidant and enzyme-inhibitory properties, with substitution patterns (e.g., amino or bromine groups) modulating target specificity .

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